molecular formula C12H13N3O2 B2619117 N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide CAS No. 1206986-98-2

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

Katalognummer: B2619117
CAS-Nummer: 1206986-98-2
Molekulargewicht: 231.255
InChI-Schlüssel: KMDRTEYWXIZREZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine or amide under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides, acids, or bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce tetrahydroquinoxalines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoxaline: The parent compound, known for its diverse biological activities.

    Dihydroquinoxaline: A reduced form of quinoxaline with different chemical properties.

    Quinoxaline N-oxide: An oxidized derivative with unique reactivity.

Uniqueness

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is unique due to the presence of the allyl and carboxamide groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Biologische Aktivität

N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of quinoxaline derivatives. Its structure can be represented as follows:

C11H12N4O2\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_2

This compound is characterized by the presence of a carboxamide group and an allyl substituent, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of N-allyl-3-oxo-3,4-dihydroquinoxaline derivatives. In particular, one study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 0.86 µM and 1.06 µM, respectively .

The anticancer activity is believed to be mediated through several mechanisms:

  • EGFR/VEGFR2 Inhibition : The compound has shown promising inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in cancer proliferation and angiogenesis. The IC50 values for EGFR and VEGFR2 were reported as 0.088 µM and 0.108 µM, respectively .
  • Induction of Apoptosis : Treatment with N-allyl derivatives resulted in increased apoptotic cell death in cancer cells, with reported apoptosis rates of 43.13% for A549 cells and 34.07% for MCF-7 cells .
  • Cell Cycle Arrest : The compound was found to halt the cell cycle at the S and G1 phases, further contributing to its efficacy in inhibiting cancer cell growth .

Antimicrobial Activity

In addition to its anticancer properties, N-allyl quinoxaline derivatives have demonstrated antibacterial activity against various pathogens. Research indicates that these compounds can effectively combat strains such as Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Summary of Biological Activities

Activity TypeTarget/EffectIC50 Values
Cytotoxicity A549 (lung cancer)0.86 µM
MCF-7 (breast cancer)1.06 µM
EGFR Inhibition EGFR0.088 µM
VEGFR2 Inhibition VEGFR20.108 µM
Apoptosis Induction A549 (apoptotic rate)43.13%
MCF-7 (apoptotic rate)34.07%
Antibacterial Staphylococcus aureusEffective against various strains

Case Studies

In a notable case study involving an in vivo model using solid Ehrlich carcinoma, treatment with N-allyl derivatives resulted in a tumor inhibition ratio of 68.19%, comparable to standard chemotherapy agents like 5-fluorouracil (5-FU), which showed a ratio of 64.8% . This suggests that N-allyl compounds may serve as viable alternatives or adjuncts to existing cancer therapies.

Eigenschaften

IUPAC Name

3-oxo-N-prop-2-enyl-2,4-dihydroquinoxaline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-7-13-12(17)15-8-11(16)14-9-5-3-4-6-10(9)15/h2-6H,1,7-8H2,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDRTEYWXIZREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.